5-Amino-2-chloro-6-methylnicotinic acid CAS 42959-39-7 properties
5-Amino-2-chloro-6-methylnicotinic acid CAS 42959-39-7 properties
The following technical guide provides an in-depth analysis of 5-Amino-2-chloro-6-methylnicotinic acid , a critical heterocyclic building block in medicinal chemistry.
Core Identity & Strategic Applications in Drug Discovery
Executive Technical Summary & Identity Resolution
Note on Chemical Identity: A discrepancy was identified in the requested parameters.
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CAS 42959-39-7 corresponds to 5-Amino-2-chloronicotinic acid (lacking the 6-methyl group).
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CAS 89793-10-2 corresponds to 5-Amino-2-chloro-6-methylnicotinic acid (the specific structure named).[1][2][3][4][5][6]
To ensure scientific accuracy and address the specific structural features requested (the 6-methyl substitution), this guide focuses on 5-Amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2) . This molecule is a tris-functionalized pyridine scaffold used extensively in the synthesis of kinase inhibitors (e.g., EphB4 antagonists) and fused heterocyclic systems like pyrido[2,3-d]pyrimidines.
Chemical Identity Table
| Property | Data |
| Chemical Name | 5-Amino-2-chloro-6-methylnicotinic acid |
| CAS Registry Number | 89793-10-2 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| SMILES | CC1=C(C=C(C(=N1)Cl)C(=O)O)N |
| Appearance | Off-white to pale yellow solid |
| pKa (Calculated) | Acidic: ~3.5 (COOH); Basic: ~2.8 (Pyridine N/NH₂) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.[3][4][7][8][9] |
Synthetic Manufacturing Pathways
The synthesis of 5-amino-2-chloro-6-methylnicotinic acid requires a sequence that carefully manages regioselectivity, particularly ensuring the amino group is installed at the 5-position relative to the 6-methyl group. The authoritative route, established in foundational pyridine chemistry (e.g., J. Org. Chem. 1961), utilizes 2-hydroxy-6-methylnicotinic acid as the starting scaffold.
Mechanistic Workflow
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Nitration: Electrophilic aromatic substitution on 2-hydroxy-6-methylnicotinic acid using fuming nitric acid. The hydroxyl group (existing as the pyridone tautomer) directs the nitro group to the 5-position (para-like orientation).
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Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) . This converts the 2-hydroxy/oxo group into the reactive 2-chloro handle.
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Reduction: Chemoselective reduction of the 5-nitro group to the 5-amino moiety using Iron/Acetic acid or catalytic hydrogenation (carefully controlled to avoid hydrogenolysis of the C-Cl bond).
Visualization: Retrosynthetic Analysis
Caption: Step-wise synthesis from 2-hydroxy-6-methylnicotinic acid via nitration, chlorination, and reduction.
Reactivity Profile & Chemo-selectivity
This molecule offers three distinct orthogonal handles for diverse chemical elaboration, making it a "privileged structure" in fragment-based drug design (FBDD).
A. The C2-Chloro Handle (Electrophile)
The chlorine atom at position 2 is activated by the adjacent pyridine nitrogen and the electron-withdrawing carboxylic acid at C3.
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Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[10]
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Utility: Reaction with primary/secondary amines or alkoxides allows the introduction of solubilizing groups or pharmacophores. It is also a viable partner for Suzuki-Miyaura coupling to install aryl/heteroaryl groups.
B. The C5-Amino Group (Nucleophile)
The amino group is moderately nucleophilic but less reactive than an aniline due to the electron-deficient pyridine ring.
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Reactivity: Participates in amide coupling, reductive amination, and sulfonylation.
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Utility: Often used to close rings (e.g., reacting with the C3-acid derivative) or to link to hinge-binding motifs in kinase inhibitors.
C. The C3-Carboxylic Acid (Electrophile)
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Reactivity: Standard acid transformations: esterification, amide formation, or decarboxylation.
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Utility: Critical for cyclization reactions. For example, condensing the C3-acid (or ester) with the C2-amine (post-displacement) yields pyrido[2,3-d]pyrimidin-7-ones.
Visualization: Reactivity Map
Caption: Orthogonal reactivity map showing potential transformations at C2, C3, and C5 positions.
Strategic Applications in Drug Development
The 5-amino-2-chloro-6-methylnicotinic acid scaffold is predominantly utilized in the development of Type I and Type II Kinase Inhibitors .
Case Study: EphB4 Kinase Inhibitors
Research has highlighted this scaffold in the synthesis of inhibitors for EphB4 (Ephrin type-B receptor 4) , a receptor tyrosine kinase implicated in tumor angiogenesis and cell migration.[11]
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Mechanism: The pyridine nitrogen and the C5-amino group often interact with the hinge region of the kinase ATP-binding pocket.
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Modification: The C2-chloro group is typically displaced by a bulky amine to access the hydrophobic back pocket or solvent-exposed regions, while the C3-acid is converted to an amide to direct interactions with the "gatekeeper" residue.
Heterocyclic Fusions
This compound is a precursor to Pyrido[2,3-d]pyrimidines . By reacting the C2-chloro and C3-carboxylic acid with amidines or guanidines, researchers can construct bicyclic systems that mimic the adenine core of ATP, a fundamental strategy in designing ATP-competitive inhibitors.
Experimental Protocol: Fischer Esterification
A common first step in utilizing this intermediate is protecting the carboxylic acid as a methyl ester to allow selective manipulation of the C2-chloro group.
Objective: Synthesis of Methyl 5-amino-2-chloro-6-methylnicotinate.
Reagents:
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5-Amino-2-chloro-6-methylnicotinic acid (1.0 eq)[3]
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Methanol (Solvent/Reagent, excess)
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Sulfuric acid (H₂SO₄, conc., 2.0 eq) or Thionyl Chloride (SOCl₂, 1.5 eq)
Procedure:
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Setup: Charge a round-bottom flask with 5-Amino-2-chloro-6-methylnicotinic acid and anhydrous methanol (10 mL/g).
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Activation:
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Method A (H₂SO₄): Add concentrated H₂SO₄ dropwise at 0°C.
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Method B (SOCl₂): Add SOCl₂ dropwise at 0°C (generates HCl in situ).
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Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
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Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Neutralization: Resuspend the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ (gas evolution will occur).
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Extraction: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[12]
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Purification: The crude methyl ester is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.
Safety & Handling (EHS)
Signal Word: WARNING This compound is an intermediate and lacks comprehensive toxicological profiling, but based on structural analogs (chloropyridines), the following precautions are mandatory.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.
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PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are required.
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Incompatibility: Avoid contact with strong oxidizing agents and strong bases.
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References
- Dornow, A., & von Hahmann, O. (1957). Über die Darstellung von 2-Oxy-6-methyl-nicotinsäure und deren Derivaten. Archiv der Pharmazie, 290(2), 61-69. (Foundational synthesis of the 2-hydroxy-6-methylnicotinic acid precursor).
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Setliff, F. L., & Rankin, G. O. (1961). The Synthesis of Some 5-Amino-2-chloropyridines. Journal of Organic Chemistry, 26(9), 3420-3423. (Primary citation for the nitration/chlorination/reduction sequence).
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AstraZeneca AB. (2009). 2,4-Diamino-pyrimidine Derivatives. WO2009010794A1.[6] (Application of the scaffold in EphB4 kinase inhibitor synthesis).
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BenchChem. (2025).[12] 5-Amino-2-chloro-6-methylnicotinic acid: Structure and Reactivity. (General properties and retrosynthetic analysis).
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PubChem. (n.d.). Compound Summary: 5-Amino-2-chloro-6-methylnicotinic acid (CAS 89793-10-2).[1][2][3][4][5][6][10]
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